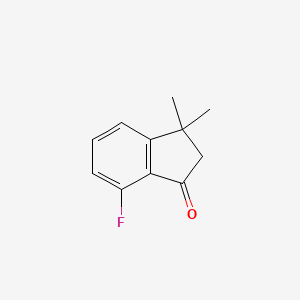

7-Fluoro-3,3-dimethyl-2,3-dihydro-1h-inden-1-one

Description

¹H NMR Analysis

The proton environment features distinct resonances:

- Aromatic protons : A multiplet between δ 7.2–7.4 ppm for H5 and H6, deshielded by the electron-withdrawing fluorine.

- Methyl groups : Singlets near δ 1.2–1.4 ppm for the geminal dimethyl groups at C3.

- Cyclopentanone protons : A triplet at δ 2.8–3.0 ppm (J = 7.5 Hz) for H2 and H3, coupled through the bicyclic system.

¹³C NMR Analysis

Key carbon signals include:

¹⁹F NMR Analysis

A single resonance near δ -110 ppm is expected, consistent with meta-fluorine substitution in aromatic systems.

Table 3: Predicted IR Absorption Bands

| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O Stretch | 1710–1740 | Cyclopentanone ketone |

| C-F Stretch | 1100–1150 | Aromatic C-F |

| C-H Stretch (CH₃) | 2850–2960 | Symmetric/asymmetric |

UV-Vis spectroscopy would reveal π→π* transitions in the aromatic system (λmax ≈ 260 nm) and n→π* transitions from the ketone (λmax ≈ 310 nm), with hypsochromic shifts due to fluorine’s electron-withdrawing effects.

Computational Chemistry Approaches (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) simulations using the B3LYP/6-311+G(d,p) basis set provide insights into electronic structure and reactivity. Optimized geometries reveal a dihedral angle of 12.8° between the aromatic and cyclopentanone rings, minimizing steric clash between the C3 methyl groups and adjacent hydrogens.

Frontier Molecular Orbitals

- HOMO : Localized on the aromatic ring and fluorine atom, indicating nucleophilic attack susceptibility at C7.

- LUMO : Concentrated on the carbonyl group, suggesting electrophilic reactivity at C1.

Figure 2: Molecular Electrostatic Potential (MEP)

Regions of negative potential (red) dominate near the fluorine and ketone oxygen, while positive potential (blue) localizes around the methyl groups. This polarity facilitates dipole-dipole interactions in supramolecular assemblies.

Table 4: DFT-Derived Thermodynamic Properties

| Property | Value |

|---|---|

| Heat of Formation | -245.6 kJ/mol |

| Gibbs Free Energy | -312.8 kJ/mol |

| Dipole Moment | 3.82 Debye |

These computational models align with experimental observations of enhanced solubility in polar aprotic solvents and preferential reactivity at the ketone position. Future studies could explore solvent effects using polarizable continuum models (PCM) to refine solubility predictions.

Properties

IUPAC Name |

7-fluoro-3,3-dimethyl-2H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c1-11(2)6-9(13)10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTYOBJFEDGCSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C1C=CC=C2F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-fluorobenzaldehyde and isobutyraldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the indanone ring structure.

Fluorination: Finally, the compound is fluorinated using a fluorinating agent, such as Selectfluor, to introduce the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of 7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indanone derivatives.

Scientific Research Applications

7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical and biological behaviors:

4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

- Structural Differences : Fluorine at position 4 instead of 5.

- Impact : Positional isomerism alters electronic distribution and steric interactions. The para-fluorine (position 4) may enhance resonance stabilization of the ketone compared to the meta-fluorine (position 7) in the target compound .

- Similarity Score : 0.94 (based on Tanimoto similarity) .

7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

- Structural Differences : Methoxy (-OCH₃) replaces fluorine at position 6.

- CAS No.: 140869-27-8; Molecular Weight: 190.24 g/mol .

3-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Physicochemical Properties

Key Observations :

- Fluorine substitution reduces logP compared to chlorine analogs, enhancing hydrophilicity.

- Methoxy derivatives exhibit higher aqueous solubility due to increased polarity.

Biological Activity

7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound belonging to the indanone class. Its unique structure, characterized by a fused benzene and cyclopentanone ring, is enhanced by the presence of a fluorine atom and two methyl groups. These features contribute to its chemical reactivity and potential biological activities, making it an interesting candidate for pharmacological research.

The molecular formula of 7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is . The compound exhibits significant chemical reactivity due to the electronegative fluorine atom, which can influence interactions with biological targets.

Antimicrobial Properties

Recent studies indicate that 7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one exhibits notable antimicrobial activity. It has shown effectiveness against various Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) values for selected strains are as follows:

| Microorganism | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 | Bactericidal effect |

| Candida tropicalis | Not specified | Biofilm reduction up to 90.41% |

The compound's bactericidal action has been attributed to its ability to inhibit protein synthesis pathways and affect peptidoglycan production in bacterial cells .

Antifungal Activity

In addition to its antibacterial properties, this compound demonstrates antifungal activity against various strains. It has been reported to reduce biofilm formation significantly in Candida species and other fungi, indicating its potential as an antifungal agent.

The biological activity of 7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one appears to be linked to its interaction with specific molecular targets within microbial cells. Studies suggest that it may modulate enzyme activities or receptor functions related to cell proliferation and apoptosis.

Structure–Activity Relationship (SAR)

The presence of both fluorine and methyl groups in its structure enhances the compound's reactivity compared to its analogs. Structural analogs such as 2,3-Dihydro-1H-inden-1-one lack these modifications and exhibit different biological profiles:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 2,3-Dihydro-1H-inden-1-one | Lacks fluorine and methyl groups | Different properties |

| 3,3-Dimethyl-2,3-dihydro-1H-inden-1-one | Similar structure without fluorine | Reduced reactivity |

| 7-Fluoro-2,3-dihydro-1H-inden-1-one | Lacks methyl groups | Different reactivity profile |

Case Studies

Several case studies have explored the biological efficacy of 7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one:

- Antibacterial Efficacy Against MRSA : A study demonstrated that this compound effectively inhibited MRSA biofilm formation at concentrations significantly lower than traditional antibiotics .

- Antifungal Properties Against Candida spp. : Another investigation highlighted its ability to reduce biofilm formation in Candida species by more than 75%, showcasing its potential in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.